2-Amino-N-isopropylacetamide

Vue d'ensemble

Description

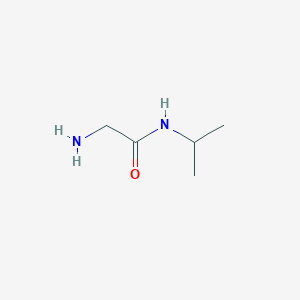

2-Amino-N-isopropylacetamide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetamide, where the amide nitrogen is substituted with an isopropyl group and the alpha carbon is substituted with an amino group.

Mécanisme D'action

Mode of Action

It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts . The compound’s interaction with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, which suggests it may play a role in the formation of these oligomers .

Result of Action

It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, indicating it may have a role in the formation of these structures .

Action Environment

The compound has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, which exhibit a lower critical solution temperature (lcst) behavior in water . This suggests that temperature could be an important environmental factor influencing the compound’s action.

Analyse Biochimique

Biochemical Properties

2-Amino-N-isopropylacetamide reacts with glycerol diglycidyl ether to form oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit a lower critical solution temperature (LCST) behavior in water . The solubility properties of these adducts can be influenced by randomly methylated β-cyclodextrin (RAMEB-CD) .

Cellular Effects

The oligomeric thermoresponsive epoxide–amine adducts formed by this compound have been shown to exhibit LCST behavior in water . This suggests that these adducts could potentially be used in the development of hydrogels and drug delivery systems .

Molecular Mechanism

It is known that this compound can react with glycerol diglycidyl ether to form oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit LCST behavior in water, suggesting that they may undergo conformational changes in response to changes in temperature .

Temporal Effects in Laboratory Settings

The curing properties of the amine–epoxide mixtures formed by this compound have been analyzed by oscillatory rheology and differential scanning calorimetry, showing significant differences in setting time, viscosity, and stiffness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with glycine or its derivatives. The reaction typically involves the following steps:

Formation of the Amide Bond: Glycine or its ester reacts with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N-isopropylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

2-Amino-N-isopropylacetamide has several applications in scientific research:

Polymer Chemistry: It is used in the synthesis of thermoresponsive polymers that exhibit lower critical solution temperature (LCST) behavior, making them useful in drug delivery systems.

Drug Delivery Systems: The compound’s ability to form inclusion complexes with cyclodextrins enhances its solubility and stability, making it suitable for drug delivery applications.

Biological Research: It is used as a building block in the synthesis of biologically active molecules and peptides.

Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

- N-Isopropylglycinamide

- 2-Amino-N-(methylethyl)acetamide

- N-Propan-2-ylglycinamide

Comparison: 2-Amino-N-isopropylacetamide is unique due to its ability to form thermoresponsive polymers with LCST behavior, which is not commonly observed in similar compounds. Additionally, its interaction with cyclodextrins enhances its solubility and stability, making it more suitable for drug delivery applications compared to its analogs .

Activité Biologique

2-Amino-N-isopropylacetamide, also known as N-(Prop-2-yl)glycinamide hydrochloride, is an organic compound characterized by its amide functional group and an isopropyl group attached to the nitrogen atom. This unique structure contributes to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C₅H₁₃N₃O, with a molar mass of approximately 115.18 g/mol. The presence of an amino group enhances its reactivity and potential for biological interactions. The compound's structural characteristics allow for various chemical transformations, including nucleophilic substitutions and the formation of oligomeric derivatives.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its potential applications include:

- Antimicrobial Properties : Similar compounds have been studied for their effectiveness against various pathogens, with some derivatives showing low micromolar inhibitory concentrations.

- Thermoresponsive Behavior : When reacted with glycerol diglycidyl ether, this compound forms oligomeric thermoresponsive epoxide–amine adducts that exhibit lower critical solution temperature (LCST) behavior in water. This property is crucial for applications in drug delivery systems .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter the activity of these biological macromolecules, leading to various therapeutic effects. For instance, studies have shown that structural modifications can enhance lipophilicity and improve binding affinity to biological targets.

Case Studies and Research Findings

- Oligomeric Thermoresponsive Adducts :

-

Antimicrobial Activity :

- Similar compounds have been evaluated for their antimicrobial properties. Derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting a potential role as antimicrobial agents in clinical settings.

- Binding Affinity Studies :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Amide functional group; Isopropyl substitution | Exhibits thermoresponsive behavior |

| N-(4-chlorobenzyl)-N-isopropylacetamide | Chlorine substitution | Lacks fluorination; different pharmacokinetics |

| N-(3-fluorobenzyl)-N-isopropylacetamide | Fluorine substitution | Variability in halogen positioning affects bioactivity |

| 2-Amino-N-(3-chloro-4-fluorobenzyl)-N-methylacetamide | Mixed halogen substitutions | Variation in amine substitution enhances efficacy |

Propriétés

IUPAC Name |

2-amino-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKUYRPMPUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of oligomers derived from 2-Amino-N-isopropylacetamide and glycerol diglycidyl ether?

A1: The reaction of this compound with glycerol diglycidyl ether produces oligomeric epoxide-amine adducts. These oligomers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they transition from a soluble to an insoluble state upon heating past a critical temperature []. This thermoresponsive behavior makes them potentially useful for applications like controlled drug delivery or stimuli-responsive materials. Furthermore, the addition of randomly methylated β-cyclodextrin (RAMEB-CD) can influence the solubility properties of these oligomers [], offering a way to fine-tune their behavior for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.